molecular formula C12H11ClN2 B14212008 5-Chloro-N-methyl-3-phenylpyridin-2-amine CAS No. 823202-02-4

5-Chloro-N-methyl-3-phenylpyridin-2-amine

Cat. No.: B14212008
CAS No.: 823202-02-4
M. Wt: 218.68 g/mol
InChI Key: MBZDZQALVBJRJG-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-3-phenylpyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of pyridine, substituted with a chlorine atom at the 5-position, a methyl group at the nitrogen atom, and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methyl-3-phenylpyridin-2-amine typically involves the chlorination of a pyridine derivative followed by methylation and phenylation. One common method is the reaction of 5-chloropyridine with N-methylamine and phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination of pyridine derivatives followed by sequential methylation and phenylation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methyl-3-phenylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N-methyl-3-phenylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-methyl-3-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-methyl-3-phenylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its stability and interaction with biological targets .

Properties

CAS No.

823202-02-4

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

5-chloro-N-methyl-3-phenylpyridin-2-amine

InChI

InChI=1S/C12H11ClN2/c1-14-12-11(7-10(13)8-15-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)

InChI Key

MBZDZQALVBJRJG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)C2=CC=CC=C2

Origin of Product

United States

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